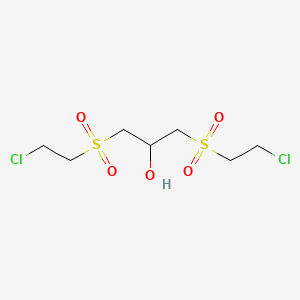

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol

Description

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol (CAS: 67006-35-3) is a sulfonyl-containing compound with the molecular formula C₇H₁₄Cl₂O₅S₂ and a molecular weight of 313.22 g/mol . Its structure features two 2-chloroethylsulfonyl groups attached to a central propan-2-ol backbone. This compound is distinct from nitrosoureas (e.g., BCNU, CCNU), which share chloroethyl moieties but differ in reactive functional groups (e.g., nitrosourea vs. sulfonyl-propanol) .

Properties

CAS No. |

67006-35-3 |

|---|---|

Molecular Formula |

C7H14Cl2O5S2 |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

1,3-bis(2-chloroethylsulfonyl)propan-1-ol |

InChI |

InChI=1S/C7H14Cl2O5S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7,10H,1-6H2 |

InChI Key |

YPKLASYHNLGXQO-UHFFFAOYSA-N |

SMILES |

C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O |

Canonical SMILES |

C(CS(=O)(=O)CCCl)C(O)S(=O)(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Propan-2-ol Derivatives

The initial step typically involves sulfonylation of a propan-2-ol derivative. This can be achieved by reacting the diol or hydroxy-substituted precursor with sulfonyl chlorides or related reagents under controlled conditions. For example, the use of methanesulfonyl chloride in dichloromethane at low temperature (0°C) with a base such as triethylamine has been demonstrated to yield sulfonylated products efficiently.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | Dichloromethane | Good solubility and reaction control |

| Temperature | 0°C | Minimizes side reactions |

| Base | Triethylamine | Neutralizes HCl formed |

| Reaction time | 2 hours | Complete sulfonylation |

| Yield | High (exact % varies by substrate) | Purified sulfonylated intermediate |

Chlorination to Introduce 2-Chloroethyl Groups

Chlorination of the sulfonylated intermediates to introduce the 2-chloroethyl groups is a critical step. Chlorinating agents such as thionyl chloride (SOCl2), sulfuryl chloride (SO2Cl2), phosphorus oxychloride (POCl3), phosphorus trichloride (PCl3), and phosphorus pentachloride (PCl5) are commonly employed. Among these, thionyl chloride is preferred due to its efficiency and cleaner reaction profile.

| Chlorinating Agent | Solvent | Temperature | Notes |

|---|---|---|---|

| Thionyl chloride | Dichloromethane | Ambient to reflux | Preferred for high yield and purity |

| Sulfuryl chloride | Aromatic solvents | Variable | Effective but may produce by-products |

| POCl3, PCl3, PCl5 | Chlorinated solvents | Variable | Strong reagents, require careful handling |

The reaction is often performed in chlorinated hydrocarbon solvents such as dichloromethane or trichloromethane to ensure solubility and control over the chlorination process.

One-Pot and Telescoped Processes

Recent advances have demonstrated the feasibility of one-pot or telescoped processes to improve efficiency and reduce purification steps. For example, the conversion of intermediates through sequential sulfonylation and chlorination without isolation has been reported, enhancing overall yield and process economy.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0°C, 2 h | ~85-90 | High selectivity, minimal side products |

| Chlorination | Thionyl chloride, DCM, reflux | 80-85 | Efficient chlorination of sulfonyl intermediate |

| Hydrolysis (if needed) | Aqueous HCl | Quantitative | Converts intermediates to final product |

Research Findings and Optimization

- The use of thionyl chloride in dichloromethane provides a clean chlorination with minimal by-products and good control over reaction kinetics.

- Performing the sulfonylation at low temperature (0°C) with a base like triethylamine prevents decomposition and side reactions, yielding high purity intermediates.

- One-pot procedures combining sulfonylation and chlorination steps reduce process time and increase overall yield, which is advantageous for scale-up.

- Aromatic solvents such as toluene or chlorobenzene can be used for chlorination, but dichloromethane remains preferred for its solvent properties and reaction control.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Stepwise sulfonylation + chlorination | Methanesulfonyl chloride, SOCl2 | DCM | 0°C to reflux | 80-90 | High purity, well-controlled | Requires intermediate isolation |

| One-pot telescoped process | Methanesulfonyl chloride, SOCl2 | DCM | 0°C to reflux | Up to 85 | Time and cost efficient | Requires careful optimization |

| Alternative chlorinating agents | SO2Cl2, POCl3, PCl3, PCl5 | Aromatic solvents | Variable | 70-85 | Effective chlorination | More by-products, handling risks |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The sulfonyl groups can be reduced under specific conditions to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or sulfides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is structurally related to alkylating agents used in chemotherapy. Its mechanism involves the formation of reactive intermediates that can bind to DNA, leading to cell death. Research has indicated its potential effectiveness against various cancer cell lines, including breast and ovarian cancers.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of this compound on cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined through MTT assays, demonstrating significant cytotoxicity at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A2780 (Ovarian) | 15 |

| HeLa (Cervical) | 18 |

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of sulfonamide antibiotics and other therapeutic agents. Its ability to introduce chlorine and sulfonyl groups makes it valuable for modifying existing drug structures.

Case Study: Synthesis Pathways

A notable synthesis pathway involves the reaction of 1,3-propanediol with chlorosulfonic acid followed by nucleophilic substitution with amines. This method has been optimized to enhance yield and purity.

Material Science

Polymer Chemistry

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol can be utilized in polymer chemistry as a crosslinking agent. Its reactive chlorosulfonyl groups enable the formation of durable polymer networks, which are essential in producing high-performance materials.

Data Table: Properties of Polymer Networks

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Decomposes at 250°C |

Environmental Applications

Biodegradation Studies

Research into the environmental impact of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol has shown that it can undergo biodegradation under specific conditions, making it a candidate for environmentally friendly formulations in industrial applications.

Case Study: Biodegradation Assessment

A study conducted on microbial degradation revealed that specific bacterial strains could effectively break down this compound within 30 days under aerobic conditions. The degradation products were less toxic than the parent compound.

Regulatory Considerations

Due to its potential health risks associated with exposure (as indicated by its chlorinated structure), regulatory assessments are crucial. The compound is subject to evaluations under various chemical safety programs, including those by the Environmental Protection Agency (EPA).

Mechanism of Action

The mechanism of action of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves its ability to form covalent bonds with nucleophilic sites in target molecules. The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of stable sulfonyl derivatives. These interactions can affect the function of biological molecules, such as proteins and enzymes, by modifying their structure and activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with chloroethyl-containing and sulfonyl-containing analogs:

Key Observations:

- Chloroethyl Groups: All compounds except bis(2-chloroethyl) ether and 1,3-Bis(vinylsulfonyl)propan-2-ol share 2-chloroethyl moieties. These groups are known for alkylating DNA and proteins, a mechanism critical in nitrosoureas' anticancer activity .

- Sulfonyl vs. Nitrosourea : The sulfonyl group in the target compound may confer different reactivity compared to the nitroso group in CCNU/BCNU. Nitrosoureas degrade into alkylating (chloroethyl) and carbamoylating (isocyanate) intermediates, while sulfonyl groups may stabilize the molecule or mediate protein interactions .

- Lipid Solubility: Nitrosoureas exhibit high lipid solubility (octanol/water coefficients >1), enabling blood-brain barrier penetration . No data exist for the target compound, but sulfonyl groups typically reduce lipid solubility compared to nitroso groups.

Nitrosoureas (CCNU, BCNU):

- Alkylation and Carbamoylation : Nitrosoureas degrade to release chloroethylating agents (alkylating DNA) and isocyanates (carbamoylating proteins). This dual action disrupts DNA repair and induces cytotoxicity .

- Therapeutic Index : Alkylating activity correlates with anticancer efficacy, while carbamoylating activity increases toxicity. Optimal nitrosoureas balance high alkylation, low carbamoylation, and moderate lipid solubility .

- DNA Synthesis Inhibition : BCNU inhibits DNA nucleotidyltransferase in cell-free systems, but in vivo effects may stem from DNA crosslinks rather than enzyme inhibition .

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol:

- No direct biological data are available in the provided evidence. However: Hypothetical Mechanisms: The sulfonyl groups may stabilize the molecule, reducing spontaneous degradation compared to nitrosoureas. Chloroethyl groups could alkylate biomolecules, but sulfonyl's electron-withdrawing effects might attenuate reactivity. Potential Applications: Sulfonyl-propanol derivatives are used as crosslinkers in polymers.

Physicochemical and Toxicological Considerations

- Chemical Stability : Nitrosoureas degrade rapidly in plasma (half-life ~5 minutes in mice), whereas sulfonyl compounds are generally more stable .

- Protein Binding : CCNU's cyclohexyl moiety binds extensively to plasma proteins (40–60%), while chloroethyl groups exhibit negligible binding . Sulfonyl groups may mediate protein interactions via hydrogen bonding or covalent modification.

- Excretion: Nitrosoureas are excreted renally within 24 hours in rodents, with biliary secretion observed in dogs . No excretion data exist for the target compound.

Biological Activity

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is characterized by two chloroethyl sulfonyl groups attached to a propanol backbone. Its molecular formula is . The presence of the sulfonyl groups enhances its reactivity and potential interactions with biological molecules.

The biological activity of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is significant in modulating cellular processes such as signaling pathways and enzyme activities.

Key Mechanisms:

- Covalent Modification : The chloroethyl groups can react with nucleophiles (e.g., amino acids like cysteine) in proteins, leading to functional changes in these biomolecules.

- Inhibition of Enzymatic Activity : By modifying active sites of enzymes, this compound can inhibit their function, affecting metabolic pathways.

Biological Activity Overview

Research has indicated several areas where 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol exhibits biological activity:

- Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, affecting bacterial growth through disruption of cellular integrity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced activity of specific metabolic enzymes |

Case Study 1: Anticancer Activity

A study investigated the effects of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol on various human cancer cell lines. The results indicated significant cytotoxicity against breast adenocarcinoma (MCF7) and colorectal carcinoma (HCT116), with IC50 values suggesting potent activity. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated a notable reduction in bacterial viability, indicating potential as an antimicrobial agent. The exact mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Q & A

Basic: What are the standard synthetic routes for 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol, and what reaction conditions optimize yield and purity?

The synthesis of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol typically involves sulfonation and nucleophilic substitution reactions. A validated approach includes reacting propane-2-ol derivatives with 2-chloroethylsulfonyl chloride under controlled acidic or basic conditions. For example, boron trifluoride etherate can act as a Lewis acid catalyst to enhance reaction efficiency, as seen in analogous syntheses of chloroethoxy derivatives . Key optimizations include:

- Temperature : Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the product with >90% purity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol?

Structural confirmation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 313.22 (C₇H₁₄Cl₂O₅S₂) align with the compound’s molecular weight .

Advanced: How does the sulfonyl group in 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol influence its reactivity compared to thioether analogs?

The sulfonyl group (SO₂) significantly alters reactivity:

- Electron-Withdrawing Effects : Sulfonyl groups reduce nucleophilicity at adjacent carbons, making the compound less prone to nucleophilic substitution compared to thioether analogs (e.g., 1,3-Bis[(2-chloroethyl)thio]propane) .

- Oxidative Stability : Unlike thioethers, sulfonyl derivatives resist oxidation to sulfones, retaining their structural integrity under standard oxidative conditions (e.g., H₂O₂) .

- Hydrogen Bonding : The sulfonyl oxygen atoms participate in hydrogen bonding, enhancing solubility in polar solvents and influencing interactions in biological systems .

Advanced: What computational methods (e.g., DFT) are used to predict the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) calculations are critical for:

- Electronic Structure Analysis : Predicting frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, studies on carbazole derivatives show that electron-deficient sulfonyl groups lower LUMO energies, facilitating nucleophilic attacks .

- Reaction Pathway Modeling : Simulating intermediates in sulfonation reactions to identify energy barriers and optimize catalytic conditions .

- Non-Covalent Interactions : Analyzing halogen bonding (Cl∙∙∙O) and van der Waals forces to predict crystal packing or protein-ligand binding .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR studies focus on:

- Chloroethyl Chain Modifications : Replacing chlorine with fluorine (to reduce toxicity) or extending the alkyl chain (to improve lipid membrane penetration) .

- Sulfonyl Group Substitution : Introducing electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interaction with nucleophilic biological targets (e.g., enzyme active sites) .

- Stereochemical Effects : Enantiomeric purity (e.g., (S)- vs. (R)-configurations) can drastically alter binding affinities, as demonstrated in studies of similar chiral alcohols .

Advanced: What are the challenges in analyzing contradictory data on the compound’s stability under varying pH conditions?

Discrepancies in stability studies often arise from:

- pH-Dependent Hydrolysis : The sulfonyl group hydrolyzes slowly in acidic conditions (pH < 3) but rapidly in basic media (pH > 10), requiring controlled buffering during experiments .

- Degradation Pathways : Conflicting reports may stem from unaccounted light exposure or trace metal catalysts. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring is recommended to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.